molecular formula C13H16ClNO2 B2592053 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid CAS No. 725252-81-3

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid

Cat. No.: B2592053
CAS No.: 725252-81-3
M. Wt: 253.73
InChI Key: NCPLLVAWHKQYEI-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclohexanecarboxylic acid, where the amino group is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-chloroaniline.

    Reaction: The cyclohexanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amination: The resulting acid chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound, which lacks the 3-chlorophenylamino group.

    3-Chloroaniline: The aromatic amine used in the synthesis of the compound.

    Cyclohexylamine: A related compound with similar structural features.

Uniqueness

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid is unique due to the presence of both the cyclohexane ring and the 3-chlorophenylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

1-(3-chloroanilino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPLLVAWHKQYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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